molecular formula C14H9Cl3O2 B7960920 Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate CAS No. 1820703-24-9

Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate

Cat. No.: B7960920
CAS No.: 1820703-24-9
M. Wt: 315.6 g/mol
InChI Key: WEHQSQIAKXNQAL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with chlorine atoms at specific positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate typically involves the esterification of 3-chloro-5-(2,3-dichlorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

    Hydrolysis: 3-chloro-5-(2,3-dichlorophenyl)benzoic acid and methanol.

    Reduction: Products with reduced chlorine content or alcohol derivatives.

Scientific Research Applications

Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-(2,3-dichlorophenyl)benzoate
  • Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate
  • Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate

Uniqueness

Methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

methyl 3-chloro-5-(2,3-dichlorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-19-14(18)9-5-8(6-10(15)7-9)11-3-2-4-12(16)13(11)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHQSQIAKXNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161119
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,3′,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-24-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,3′,5-trichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820703-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,3′,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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